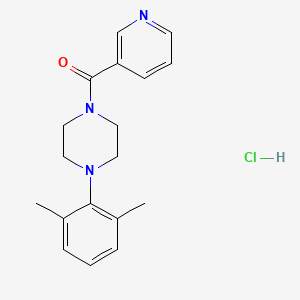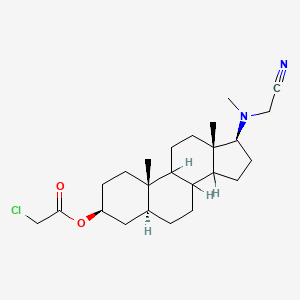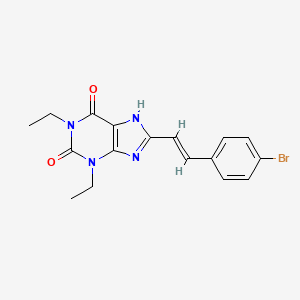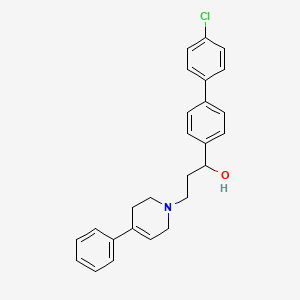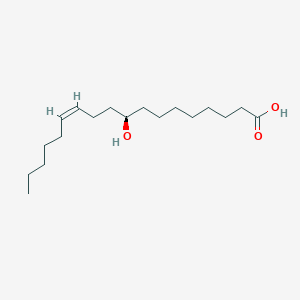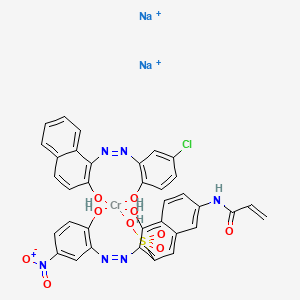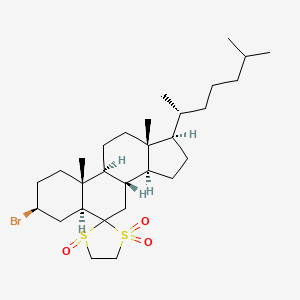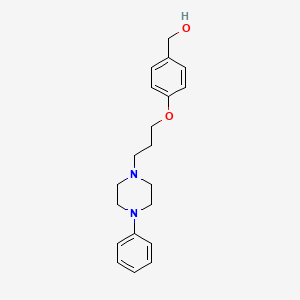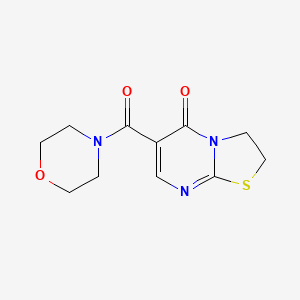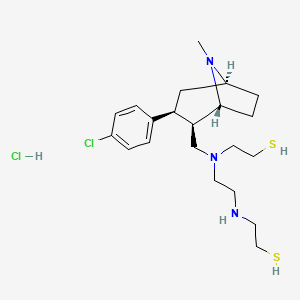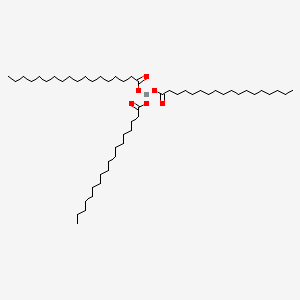
Cobaltic stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltic stearate, also known as cobalt(III) stearate, is a metal-organic compound formed by the reaction of cobalt and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound is known for its violet appearance and is insoluble in water. This compound is primarily used as a high-performance bonding agent in the rubber industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobaltic stearate can be synthesized through an exchange reaction between sodium stearate and cobalt dichloride. Another method involves mixing stearic acid, dimethylbenzene, and cobalt hydroxide, followed by an acid-base neutralization reaction .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of stearic acid with cobalt hydroxide in the presence of a solvent like dimethylbenzene. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete formation of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Cobaltic stearate undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a catalyst in the oxidation of unsaturated fatty acids and their esters .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include sodium stearate, cobalt dichloride, and stearic acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving this compound include cobalt nanoparticles and other cobalt-based compounds. These products have various applications in different industries .
Applications De Recherche Scientifique
Cobaltic stearate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including the oxidation of unsaturated fatty acids. In biology and medicine, cobalt nanoparticles derived from this compound are used as contrast agents in magnetic resonance imaging and photoacoustic methods.
In the industry, this compound is used as a high-performance bonding agent for rubber. It is suitable for applications in natural rubber, cisdene, styrene-butadiene rubber, and their compounds to bond easily with brass- or zinc-plated steel cord or metal plates .
Mécanisme D'action
The precise mechanism of action for cobaltic stearate remains somewhat elusive. it is understood to function as a Lewis acid, capable of accepting electrons from other molecules. This property allows it to act as a catalyst in various chemical reactions, including the oxidation of unsaturated fatty acids .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to cobaltic stearate include cobalt(II) stearate, cobalt naphthenate, and cobalt resinate. These compounds are also used as bonding agents in the rubber industry and have similar chemical properties .
Uniqueness: this compound is unique due to its higher oxidation state (cobalt(III)) compared to cobalt(II) stearate. This higher oxidation state allows it to participate in different types of chemical reactions and enhances its catalytic properties. Additionally, this compound’s violet appearance and specific bonding capabilities make it distinct from other cobalt-based compounds .
Propriétés
Numéro CAS |
929-87-3 |
|---|---|
Formule moléculaire |
C54H105CoO6 |
Poids moléculaire |
909.3 g/mol |
Nom IUPAC |
cobalt(3+);octadecanoate |
InChI |
InChI=1S/3C18H36O2.Co/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
Clé InChI |
ITXKONPLASFJCB-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



